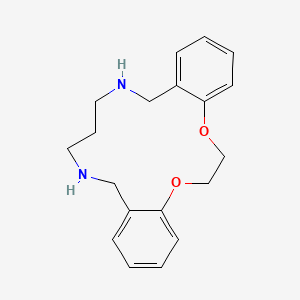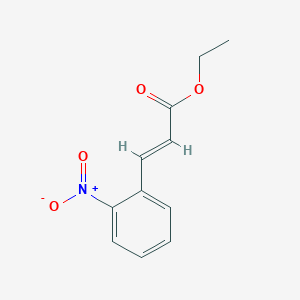
EINECS 257-223-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 257-223-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 257-223-3 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but they generally include a series of chemical reactions that lead to the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous flow processes to produce the compound efficiently. The industrial production methods are designed to maximize yield and minimize waste, ensuring a cost-effective and environmentally friendly process .
Análisis De Reacciones Químicas
Types of Reactions: EINECS 257-223-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are useful in different applications .
Aplicaciones Científicas De Investigación
EINECS 257-223-3 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is used to study biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development. In industry, it is used in the production of various chemicals and materials .
Mecanismo De Acción
EINECS 257-223-3 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include those with similar molecular structures and functional groups. The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of related compounds .
Comparación Con Compuestos Similares
- Cyclohexyl bromide
- 4-Bromoacetanilide
- Phenyl benzoate
- N,N,N-triphenylamine
- Methyl Salicylate
Propiedades
Número CAS |
51471-26-2 |
|---|---|
Fórmula molecular |
C25H20O11 |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
methyl 5-[2-hydroxy-3-(2-methoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C25H20O11/c1-31-24(29)20-9-14(27)22-16(5-3-7-18(22)35-20)33-11-13(26)12-34-17-6-4-8-19-23(17)15(28)10-21(36-19)25(30)32-2/h3-10,13,26H,11-12H2,1-2H3 |
Clave InChI |
CWSPEOULHKLNOY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OC)O |
SMILES canónico |
COC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OC)O |
| 51471-26-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone](/img/structure/B1623536.png)




![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)



